
Levistilide A
Übersicht
Beschreibung
Levistilide A (LA), a dimeric phthalide derivative (C₂₄H₂₈O₄, molecular weight 380.48), is a natural compound isolated from Ligusticum chuanxiong (Chuanxiong) . Structurally, it features two ligustilide monomers linked via a unique bicyclic framework (Figure 1). LA has garnered attention for its dual roles in hematopoietic stem cell (HSC) expansion and anti-angiogenic activity, positioning it as a multifunctional therapeutic candidate.
Vorbereitungsmethoden
Natural Extraction Methods from Chuanxiong Rhizoma
Solvent-Based Extraction
Levistilide A is traditionally extracted using polar solvents. Ethanol-water mixtures (70–80% ethanol) are employed to maximize yield while preserving structural integrity. A typical protocol involves:
-
Maceration : Dried rhizomes are ground and soaked in ethanol (70%) at 25°C for 48 hours.
-
Filtration and Concentration : The extract is filtered, and ethanol is evaporated under reduced pressure at 40°C.
-
Partitioning : The aqueous residue is partitioned with ethyl acetate to isolate phthalide-rich fractions .
Key Parameters:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Ethanol Concentration | 70–80% | Maximizes solubility of phthalides |
Extraction Temperature | 25–30°C | Prevents thermal degradation |
Solvent-to-Material Ratio | 10:1 (v/w) | Ensures complete immersion |
Supercritical Fluid Extraction (SFE)
Recent advancements utilize supercritical CO₂ for higher efficiency:
-
Conditions : 45°C, 30 MPa, 2 hours.
-
Co-solvent : 10% ethanol enhances phthalide recovery by 22% compared to pure CO₂ .
Purification Techniques
Column Chromatography
Crude extracts undergo multi-step chromatography:
-
Silica Gel Column : Eluted with hexane-ethyl acetate (8:2 to 6:4 gradient) to separate phthalides from terpenoids.
-
Sephadex LH-20 : Further purification using methanol to isolate this compound (retention time: 14–16 minutes) .
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC:
-
Column : C18 (250 × 4.6 mm, 5 μm).
-
Mobile Phase : Acetonitrile-water (65:35) isocratic flow at 1.0 mL/min.
Purity Assessment:
Batch | Purity (%) | Yield (mg/kg rhizome) |
---|---|---|
1 | 98.2 | 12.4 |
2 | 97.8 | 11.9 |
Structural Characterization
Spectroscopic Analysis
-
HR-ESI-MS : m/z 381.2043 [M+H]⁺ (calc. 381.2066 for C₂₄H₂₉O₄) .
-
NMR : Key signals include δ 5.32 (H-3, d, J = 10.2 Hz), δ 2.78 (H-8, m), and δ 1.25 (butylidene protons) .
Crystallography
X-ray diffraction confirms the (Z,Z')-configuration, with a dihedral angle of 128° between the two phthalide units .
Solubility and Formulation
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
DMSO | ≥38 |
Corn Oil | 12.5 |
Ethanol | 8.9 |
In Vivo Formulation
For animal studies:
Analyse Chemischer Reaktionen
Reaktionstypen: Levistolid A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogene, Nucleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Levistolid A zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Hematopoietic Stem Cell Expansion
Overview : Recent studies have identified Levistilide A as an effective agent for expanding human umbilical cord blood hematopoietic stem cells (HSCs) ex vivo.
- Mechanism : this compound enhances the proliferation and differentiation capabilities of HSCs by reducing intracellular reactive oxygen species (ROS) levels, thereby improving their antioxidant activity.
- Findings : In vitro assays demonstrated that this compound significantly increased the number of phenotype-defined HSCs and their colony formation ability. Furthermore, xenotransplantation experiments confirmed that this compound-treated HSCs maintained multilineage differentiation capacity without compromising engraftment potential .
Treatment of Liver Fibrosis
Overview : this compound has been shown to inhibit liver fibrosis through antiangiogenic mechanisms.
- Mechanism : It acts by alleviating sinusoid capillarization via the vascular endothelial growth factor (VEGF) signaling pathway. Inhibition of hepatic stellate cell (HSC) activation has also been noted.
- Findings : In vitro studies indicated that this compound reduced the proliferation of activated HSCs and inhibited tube formation in endothelial cells. In vivo studies using rat models demonstrated a significant reduction in collagen deposition and new microvessel formation following treatment with this compound .
Cancer Therapy
Overview : this compound exhibits potential as a lead compound in cancer treatment, particularly for breast cancer.
- Mechanism : It induces ferroptosis in tumor cells by activating the Nrf2/HO-1 signaling pathway, leading to increased ROS levels and subsequent cell death.
- Findings : Studies have shown that this compound significantly decreases cell viability in breast cancer cells and damages mitochondrial structures in a dose-dependent manner. Its ability to enhance ferroptosis suggests a promising avenue for therapeutic intervention in cancer .
Neuroprotective Effects
Overview : Recent research highlights the neuroprotective properties of this compound, particularly in models of Parkinson’s disease.
- Mechanism : It modulates microglial polarization and glucose metabolism, reducing oxidative stress and inflammation in neuronal tissues.
- Findings : In vivo experiments demonstrated that this compound mitigated dopaminergic neuron death and reduced microglial activation in affected brain regions, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Anti-inflammatory Properties
This compound has been implicated in reducing inflammation through various pathways.
- Mechanism : It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial for inflammatory responses.
- Findings : Studies have shown that this compound can decrease levels of pro-inflammatory cytokines and markers associated with inflammation, suggesting its utility in treating inflammatory diseases .
Summary Table of Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Hematopoietic Stem Cell Expansion | Reduces ROS levels, enhances antioxidant activity | Increased HSC numbers and colony formation ability |
Liver Fibrosis | Inhibits angiogenesis via VEGF signaling | Reduced collagen deposition and new microvessels |
Cancer Therapy | Induces ferroptosis via Nrf2/HO-1 pathway | Decreased viability in breast cancer cells |
Neuroprotection | Modulates microglial polarization | Mitigated neuron death in Parkinson’s disease models |
Anti-inflammatory | Suppresses NF-κB activation | Decreased pro-inflammatory cytokines |
Wirkmechanismus
Levistolide A exerts its effects through several mechanisms:
Activation of Peroxisome Proliferator-Activated Receptor Gamma Pathway: This pathway plays a protective role in the central nervous system and is involved in reducing the production and aggregation of beta-amyloid and phosphorylated tau, which are key factors in Alzheimer’s disease.
Induction of Apoptosis: Levistolide A can induce apoptosis via the reactive oxygen species-mediated endoplasmic reticulum stress pathway.
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Solubility : ≥38 mg/mL in DMSO .
- Purity : ≥98% (HPLC) .
- Mechanism : Reduces intracellular and mitochondrial reactive oxygen species (ROS) in HSCs via SIRT1/HIF-1α collaboration , while inhibiting VEGF signaling in endothelial cells .
Structural Analogs
Monomeric Phthalides (e.g., Ligustilide)
Insight: Dimerization is critical for LA’s bioactivity. The monomer lacks HSC expansion effects, highlighting the importance of molecular size and stereochemistry .
Diligustilide Isomers
LA differs from other diligustilides (e.g., Z,Z'-diligustilide) in spatial configuration, which enhances its solubility and mitochondrial ROS scavenging .
Functional Analogs in HSC Expansion
StemRegenin-1 (SR1)
Synergy : Combining LA with SR1 further reduces mitochondrial ROS (75% reduction) without cytotoxicity .
Chrysin (Antioxidant Flavonoid)
Parameter | This compound | Chrysin |
---|---|---|
ROS Reduction | 50% (CD34+ cells) | 30% |
HSC Self-Renewal | Maintains long-term | Transient effect |
Angiogenic Inhibition | Yes | No |
Advantage : LA’s sustained antioxidant effects and dual functionality distinguish it from conventional antioxidants .
Anti-Angiogenic Compounds
Sorafenib
Parameter | This compound | Sorafenib |
---|---|---|
Target | VEGF-R2 | VEGF-R2, Raf kinase |
IC₅₀ (HHSEC Proliferation) | 25 mM | 20 nM |
Toxicity | Low (zebrafish model) | High (clinical) |
Trade-off : LA’s milder toxicity profile makes it preferable for chronic conditions like liver fibrosis .
β-Sitosterol
Parameter | This compound | β-Sitosterol |
---|---|---|
VEGF Inhibition | 70% (in vitro) | 50% |
Mechanism | ROS-dependent | Direct VEGFR2 binding |
Clinical Relevance | Fibrosis models | Arthritis |
Research Findings and Data Tables
Table 1: In Vivo HSC Expansion Efficacy (NOG Mice)
Treatment | Engraftment (% CD45+ cells) | Multilineage Differentiation |
---|---|---|
LA (10 µM) | 45% | Full (myeloid, B/T cells) |
SR1 | 50% | Partial |
LA + SR1 | 55% | Full |
Table 2: Anti-Angiogenic Activity in Liver Fibrosis
Parameter | LA (6.25–25 mM) | Sorafenib (4 mg/kg) |
---|---|---|
Collagen Deposition | 60% reduction | 70% reduction |
Microvessel Density | 50% reduction | 65% reduction |
Toxicity | Minimal | Severe |
Mechanistic Differentiation
Biologische Aktivität
Levistilide A (LA) is a phthalide derivative primarily isolated from the traditional Chinese herb Ligusticum chuanxiong Hort. It has garnered attention for its diverse biological activities, particularly in anti-inflammatory, neuroprotective, and anticancer contexts. This article synthesizes recent findings on the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and implications for clinical applications.
This compound is characterized by its unique phthalide structure, which contributes to its bioactivity. It is known for its ability to modulate various signaling pathways involved in inflammation and cellular stress responses.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties through several mechanisms:
- NLRP3 Inflammasome Inhibition : LA has been shown to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby ameliorating inflammation in endothelial cells and potentially in various inflammatory diseases .
- Endothelial Cell Protection : In a rat model of blood stasis, LA improved hemorheological parameters and enhanced endothelial cell viability. Treatment with LA reduced fibrinogen levels and improved prothrombin time, indicating its role in mitigating endothelial injury and promoting vascular health .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound:
- Microglial Modulation : LA modulates microglial polarization and suppresses the production of inflammatory cytokines in LPS-induced microglia. This action involves inhibiting the phosphorylation of IκB-α and the nuclear translocation of NF-κB p65, which are pivotal in inflammatory signaling pathways .
- Protection Against Oxidative Stress : LA also reduces reactive oxygen species (ROS) production in microglia, thereby protecting dopaminergic neurons from damage in models of Parkinson’s disease .
Anticancer Activity
This compound has demonstrated potential as an anticancer agent:
- Induction of Ferroptosis : Research indicates that LA can induce ferroptosis in breast cancer cells by activating the Nrf2/HO-1 signaling pathway. This process leads to increased ROS levels and mitochondrial dysfunction, ultimately resulting in reduced cell viability .
- Hepatic Fibrosis Treatment : LA has been shown to inhibit hepatic stellate cell activation induced by angiotensin II, suggesting its potential use in treating liver fibrosis .
Case Studies
- Neuroprotection in Parkinson's Disease Models : In experiments using MPTP-induced Parkinson’s mice, LA treatment resulted in reduced microglial activation and improved neuronal survival, supporting its therapeutic potential for neurodegenerative diseases .
- Hemorheological Improvement : In a study involving rats with induced blood stasis, LA significantly improved blood viscosity and endothelial function, showcasing its potential for cardiovascular health interventions .
Data Summary
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Levistilide A in mitigating liver fibrosis?
this compound inhibits hepatic stellate cell (HSC) proliferation and alleviates liver sinusoidal capillarization by targeting the VEGF signaling pathway . Key methodological approaches include:
- In vitro assays : Use of HSC lines (e.g., LX-2 cells) treated with this compound to measure VEGF receptor phosphorylation via Western blotting.
- In vivo models : Induction of liver fibrosis in rodents (e.g., CCl₄ or bile duct ligation models) followed by histopathological analysis (Masson’s trichrome staining) and serum biomarkers (e.g., hyaluronic acid, collagen IV).
- Pathway validation : siRNA knockdown of VEGF receptors to confirm mechanism specificity.
Q. What standardized assays are recommended for assessing this compound’s anti-angiogenic activity?
- Tube formation assay : Human umbilical vein endothelial cells (HUVECs) cultured on Matrigel to quantify capillary-like structure inhibition.
- Chick chorioallantoic membrane (CAM) assay : Quantify vascular density changes post-Levistilide A application.
- qRT-PCR/ELISA : Measure pro-angiogenic factors (VEGF, FGF-2) in treated vs. control samples .
Advanced Research Questions
Q. How can researchers address heterogeneity in meta-analyses of this compound’s efficacy across preclinical studies?
Statistical frameworks such as the I² statistic (proportion of total variability due to heterogeneity) and H statistic (standardized heterogeneity measure) should be applied . For example:
- Random-effects models : Incorporate between-study variance (τ²) to account for variability in dosing regimens or animal models.
- Subgroup analysis : Stratify studies by fibrosis etiology (e.g., alcohol-induced vs. metabolic dysfunction-associated) to identify confounding factors.
Q. What experimental strategies validate this compound’s off-target effects in multi-pathway fibrotic cascades?
- Multi-omics integration : Combine transcriptomics (RNA-seq of treated HSCs) and proteomics (LC-MS/MS) to map non-VEGF pathways (e.g., TGF-β/Smad, PDGF).
- Kinase profiling : Use high-throughput kinase activity assays to identify unintended targets .
- CRISPR-Cas9 screens : Knockout candidate genes in HSCs to confirm pathway relevance.
Q. How should contradictory findings on this compound’s bioavailability be resolved?
- Pharmacokinetic (PK) harmonization : Standardize administration routes (oral vs. intraperitoneal) and use isotopic labeling (³H-Levistilide A) to track tissue distribution.
- Sensitivity analysis : Exclude outliers in PK studies using Cochran’s Q test .
- Interspecies comparison : Compare rodent and human liver microsomal stability data to predict translational relevance .
Q. Methodological Guidance
Designing a study to explore this compound’s efficacy in non-hepatic fibrosis (e.g., pulmonary or renal):
- PICOT Framework :
- Population : Mice with unilateral ureteral obstruction (renal fibrosis model).
- Intervention : Daily this compound (10 mg/kg) vs. placebo.
- Comparison : Standard care (e.g., pirfenidone).
- Outcome : Fibrosis score (Ashcroft scale), collagen deposition.
- Time : 4-week endpoint .
- Multi-organ histopathology : Include lung/kidney tissue sections stained with Sirius Red.
Best practices for ensuring reproducibility in this compound research:
- Detailed protocols : Adhere to the ARRIVE guidelines for preclinical studies, specifying animal husbandry, blinding, and randomization.
- Open data : Share raw imaging files (e.g., .TIFF) and statistical code (R/Python scripts) in supplementary materials .
- Inter-lab validation : Collaborate with independent labs to replicate key findings using identical reagent batches .
Q. Data Analysis & Reporting
Q. How to integrate conflicting transcriptomic data on this compound’s mode of action?
- Differential gene expression analysis : Use DESeq2 or edgeR with FDR correction (p < 0.05).
- Pathway enrichment : Apply GSEA or DAVID to identify conserved pathways across datasets.
- Machine learning : Train random forest models to classify transcriptomic responses by dose/duration .
Reporting negative or inconclusive results in this compound studies:
- Transparent documentation : Clearly state experimental limitations (e.g., low sample size, batch effects) in the Methods section.
- Pre-registration : Upload null-hypothesis frameworks to platforms like OSF before data collection .
Q. Advanced Techniques
Leveraging CRISPR-Cas9 to dissect this compound’s gene regulatory networks:
Eigenschaften
IUPAC Name |
(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRXVRQZJSDAK-ZJHGLIIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317628 | |
Record name | Levistolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88182-33-6 | |
Record name | Levistolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88182-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levistolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levistolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVISTOLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.